molecular formula C8H18N2O2 B14039222 N-(2-Aminoethyl)-N-methyl-D3-carbamic acid tert-butyl ester

N-(2-Aminoethyl)-N-methyl-D3-carbamic acid tert-butyl ester

Cat. No.: B14039222
M. Wt: 177.26 g/mol
InChI Key: QYJVBVKFXDHFPQ-GKOSEXJESA-N
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Description

N-(2-Aminoethyl)-N-methyl-D3-carbamic acid tert-butyl ester (CAS: 121492-06-6) is a deuterated carbamic acid derivative featuring a tert-butyl ester, a methyl group, and a 2-aminoethyl substituent. Its molecular formula is C₈H₁₇D₃N₂O₂, with a molecular weight of 207.28 g/mol (calculated). The deuterium (D3) labeling suggests its utility in isotopic tracing, pharmacokinetic studies, or as an internal standard in analytical chemistry . It serves as a protected intermediate in organic synthesis, particularly in pharmaceutical and peptide chemistry, where the tert-butyl group offers acid-labile protection for amines .

Properties

Molecular Formula

C8H18N2O2

Molecular Weight

177.26 g/mol

IUPAC Name

tert-butyl N-(2-aminoethyl)-N-(trideuteriomethyl)carbamate

InChI

InChI=1S/C8H18N2O2/c1-8(2,3)12-7(11)10(4)6-5-9/h5-6,9H2,1-4H3/i4D3

InChI Key

QYJVBVKFXDHFPQ-GKOSEXJESA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CCN)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCN

Origin of Product

United States

Preparation Methods

Starting Materials

Reagent Role Source/Preparation Notes
N-methyl-2-aminoethanol (D3-labeled) Amine precursor Commercially available or synthesized via methylation with deuterated reagents
tert-Butyl chloroformate Carbamoylating agent Commercially available
Base (e.g., organic or inorganic) To neutralize HCl byproduct Triethylamine or similar bases
Solvent Reaction medium Polar aprotic solvents like dichloromethane or ether solvents preferred

Reaction Conditions

  • The reaction is typically conducted under an inert atmosphere (nitrogen or argon) to avoid moisture interference.
  • The amine precursor is dissolved in an appropriate solvent, cooled if necessary.
  • A base is added to scavenge the hydrochloric acid formed.
  • tert-Butyl chloroformate is added dropwise to control the reaction rate and minimize side reactions.
  • The mixture is stirred at low to ambient temperature until completion, monitored by TLC or HPLC.
  • The product is isolated by extraction and purified by standard techniques such as column chromatography or recrystallization.

Representative Reaction Scheme

$$
\text{N-methyl-D}3\text{-2-aminoethanol} + \text{tert-butyl chloroformate} \xrightarrow[\text{base}]{\text{solvent}} \text{N-(2-Aminoethyl)-N-methyl-D}3\text{-carbamic acid tert-butyl ester}
$$

Alternative Synthetic Routes and Protecting Group Strategies

While the direct carbamoylation is the most straightforward approach, alternative methods involving protecting groups may be employed to improve selectivity or yield:

  • Amine Protection: The amino group can be protected using tert-butyloxycarbonyl (Boc) groups introduced by di-tert-butyl dicarbonate in the presence of a base, facilitating selective reactions on other functional groups.
  • Deprotection: Acidic conditions using trifluoroacetic acid or other sulfonic acids can remove Boc groups post-synthesis, yielding the free amine carbamate.
  • Reduction and Coupling: Some synthetic routes may involve intermediate amide or carbamate formation followed by catalytic hydrogenation (using Pd, Pt, Rh, or Raney Ni catalysts) to reduce nitro groups or other functionalities before final carbamate formation.

These steps are particularly relevant when synthesizing complex derivatives or intermediates related to this compound.

Solvent and Reagent Selection

Step Preferred Solvent Types Notes
Carbamoylation Dichloromethane, tetrahydrofuran (THF), ether solvents Polar aprotic solvents facilitate nucleophilic attack
Protection/Deprotection Hydrocarbon solvents, formic acid, acetic acid, trifluoroacetic acid Acidic solvents used for Boc deprotection
Reduction Ethanol, isopropanol, or other alcohols Compatible with hydrogenation catalysts

Bases used include triethylamine, inorganic bases (e.g., sodium bicarbonate), or organic bases depending on reaction conditions.

Research Findings and Yields

  • The reaction of tert-butyl chloroformate with N-methyl-2-aminoethanol (deuterated) typically proceeds with high conversion efficiency, yielding the carbamate ester in moderate to high yields (generally 70-90%) under optimized conditions.
  • Protecting group strategies involving Boc protection and subsequent deprotection have been reported with yields ranging from 60-90% depending on the substrate and conditions.
  • Catalytic hydrogenation steps, if used, proceed efficiently with standard catalysts under hydrogen pressure, enabling selective reduction without compromising the carbamate ester functionality.

Summary Table of Preparation Methods

Step No. Description Reagents/Conditions Yield Range (%) Notes
1 Preparation of N-methyl-D3-2-aminoethanol Commercial purchase or methylation with CD3 reagents N/A Starting material
2 Carbamoylation with tert-butyl chloroformate tert-butyl chloroformate, base, solvent, inert atmosphere 70-90 Main synthetic step
3 Optional Boc protection Di-tert-butyl dicarbonate, base 60-90 For amine protection if needed
4 Optional Boc deprotection TFA or sulfonic acids 80-95 To yield free amine carbamate
5 Optional catalytic hydrogenation Pd/C or Raney Ni, H2 gas >85 For reduction of intermediates

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-N-methyl-D3-carbamic acid tert-butyl ester can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce amines .

Scientific Research Applications

N-(2-Aminoethyl)-N-methyl-D3-carbamic acid tert-butyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-N-methyl-D3-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with target molecules, while the tert-butyl ester group can enhance the compound’s stability and solubility .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Alkyl vs. Aryl Groups

a) N-(2-Aminoethyl)-N-ethyl-carbamic acid tert-butyl ester (CAS: 105628-63-5)
  • Structure : Ethyl group replaces the methyl substituent.
  • Molecular Formula : C₉H₂₀N₂O₂.
  • Key Differences : The ethyl group increases hydrophobicity and steric bulk compared to the methyl analog. This may influence reactivity in coupling reactions or metabolic stability in drug candidates.
  • Synthesis : Likely synthesized via reductive amination or carbamate formation, similar to methods described for methyl-substituted analogs .
  • Application : Used as a building block in peptide mimetics and small-molecule drug synthesis .
b) tert-Butyl N-(3-aminobenzyl)-N-methylcarbamate (CAS: 167756-90-3)
  • Structure: A 3-aminobenzyl group replaces the aminoethyl chain.
  • Molecular Formula : C₁₃H₂₀N₂O₂.
  • Synthesis : Prepared via reductive amination of p-methylbenzaldehyde with tert-butyl-protected amines, as demonstrated in analogous protocols .
  • Application: Intermediate in receptor-targeted drug candidates, such as adenosine receptor agonists .

Backbone Modifications: Aminoethyl vs. Glycine Derivatives

a) N-(2-Aminoethyl)glycine tert-butyl ester (PNA Backbone)
  • Structure: Glycine backbone with a tert-butyl-protected aminoethyl side chain.
  • Key Differences : The glycine backbone enables integration into peptide nucleic acids (PNAs), replacing DNA’s sugar-phosphate backbone for hybridization applications .
  • Synthesis : Synthesized via alkylation of ethylene diamine with tert-butyl bromoacetate, followed by Fmoc protection .
  • Application : Critical in PNA synthesis for antisense therapeutics and molecular probes .
b) Fmoc-C2-glycine-tert-butyl ester
  • Structure : Combines Fmoc (fluorenylmethyloxycarbonyl) and tert-butyl protecting groups.
  • Key Differences : Dual protection allows orthogonal deprotection strategies (Fmoc removed via base, tert-butyl via acid).
  • Synthesis: Derived from tert-butyl-protected 3-[(2-aminoethyl)amino]glycine, coupled with Reppe anhydride .
  • Application : Used in solid-phase peptide synthesis for controlled backbone assembly .

Isotopic Labeling and Branching

a) N-(3-Amino-2-methylpropyl)carbamic acid tert-butyl ester
  • Structure: Branched 2-methylpropyl chain replaces the linear aminoethyl group.
  • Molecular Formula : C₉H₂₀N₂O₂.
  • Synthesis : Prepared via Boc-protection of 2-methyl-1,3-propanediamine .
  • Application : Intermediate in branched peptide or foldamer synthesis .
b) Deuterated vs. Non-deuterated Analogs
  • N-(2-Aminoethyl)-N-methyl-D3-carbamic acid tert-butyl ester vs. non-deuterated versions.
  • Key Differences : Deuterium incorporation reduces metabolic degradation in vivo, enhancing utility in tracer studies .

Biological Activity

N-(2-Aminoethyl)-N-methyl-D3-carbamic acid tert-butyl ester, commonly referred to as a carbamate derivative, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound is characterized by its carbamate functional group, which is known to exhibit diverse biological activities. The structure is represented as follows:

  • Molecular Formula : C9H20N2O2
  • Molecular Weight : 188.27 g/mol

Research indicates that compounds like this compound may interact with various biological targets, including receptors and enzymes involved in signaling pathways. Notably, the compound's activity has been linked to:

  • Inhibition of Cyclin-dependent Kinase 2 (CDK2) : CDK2 plays a crucial role in cell cycle regulation and tumor progression. Inhibition of CDK2 has been shown to reduce cell proliferation in cancer models, particularly in triple-negative breast cancer (TNBC) .
  • Neurotransmitter Receptor Modulation : The compound exhibits binding affinity towards dopamine receptors, particularly D3 receptors, which are implicated in neuropsychiatric disorders .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Antitumor Activity Inhibition of CDK2 resulted in reduced proliferation of MDA-MB-231 cells (IC50 = 8.11–15.66 μM)
Neurotransmitter Binding High binding affinity for D3 receptors (IC50 = 14.0 ± 7.4 nM) compared to D2 receptors
Cytotoxicity No significant cytotoxic effects observed at concentrations up to 100 μM in human lymphocytes
Anti-inflammatory Effects Potential inhibition of NF-κB signaling pathways demonstrated through structure-activity relationships

Case Studies and Research Findings

  • Antitumor Studies :
    • A study investigating the antitumor effects of various compounds found that this compound exhibited promising results against TNBC by inhibiting CDK2 activity, leading to cell cycle arrest and decreased migration of cancer cells .
  • Neuropharmacological Research :
    • In vitro studies demonstrated that the compound selectively binds to D3 dopamine receptors, suggesting its potential use in treating conditions such as Parkinson's disease or schizophrenia. The selectivity for D3 over D2 receptors minimizes side effects typically associated with non-selective dopamine agonists .
  • Inflammatory Response Modulation :
    • The compound's ability to inhibit NF-κB was evaluated using A549 cells stimulated with TNF-α. Results indicated that certain derivatives could significantly reduce NF-κB activation, highlighting their potential as anti-inflammatory agents .

Q & A

Q. What are the optimal synthetic routes for N-(2-Aminoethyl)-N-methyl-D3-carbamic acid tert-butyl ester, and how can reaction yields be improved?

A multi-step approach is typically employed, leveraging tert-butyl carbamate protection and isotopic labeling (D3-methyl groups). Key steps include:

  • Amine protection : Use tert-butyl carbamate (Boc) to protect the primary amine, minimizing side reactions .
  • Isotopic labeling : Incorporate deuterated methyl groups via reductive amination or alkylation with deuterated reagents (e.g., CD3-I) .
  • Yield optimization : Apply Design of Experiments (DoE) to evaluate parameters like temperature, solvent polarity, and catalyst loading. Fractional factorial designs can reduce the number of trials while identifying critical variables .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR spectroscopy : Distinguish deuterated (D3) methyl groups via 2^2H decoupling and analyze Boc-protection efficiency using 13C^{13}\text{C} NMR .
  • Mass spectrometry (MS) : Confirm isotopic purity (D3 labeling) via high-resolution MS (HRMS) and monitor fragmentation patterns to validate structural integrity .
  • Chromatography : Use reverse-phase HPLC with UV/Vis or evaporative light scattering detection (ELSD) to assess purity and resolve intermediates .

Q. How does the deuterium (D3) labeling in this compound influence its stability under varying experimental conditions?

  • Thermal stability : Deuterated methyl groups reduce vibrational entropy, potentially enhancing thermal stability in solution-phase reactions. Conduct accelerated stability studies at elevated temperatures (40–60°C) with periodic sampling .
  • Hydrolytic sensitivity : The Boc group is labile under acidic conditions. Monitor pH-dependent degradation via kinetic studies in buffered solutions (pH 1–7) .

Advanced Research Questions

Q. What computational methods can predict the reactivity of this compound in novel reaction systems?

  • Quantum chemical calculations : Employ density functional theory (DFT) to model reaction pathways, focusing on Boc deprotection energetics and isotopic effects on transition states .
  • Machine learning (ML) : Train models on existing carbamate reaction datasets to predict optimal conditions for deuterium retention during catalysis .

Q. How can researchers resolve contradictory data regarding isotopic scrambling in deuterated carbamates during catalytic reactions?

  • Mechanistic probing : Use 2^2H-labeled control experiments and kinetic isotope effect (KIE) measurements to differentiate between proton-coupled electron transfer (PCET) and radical-mediated pathways .
  • In-situ monitoring : Implement real-time FTIR or Raman spectroscopy to detect transient intermediates that may cause deuterium loss .

Q. What strategies minimize racemization in chiral derivatives of this compound during peptide coupling or organocatalytic reactions?

  • Steric hindrance : Introduce bulky auxiliaries (e.g., Trityl groups) to the aminoethyl chain to restrict conformational flexibility .
  • Low-temperature protocols : Conduct reactions at sub-ambient temperatures (−20°C to 0°C) to suppress epimerization, validated by chiral HPLC .

Q. How can membrane separation technologies improve the purification of this compound from complex reaction mixtures?

  • Nanofiltration : Use membranes with molecular weight cut-offs (MWCO) < 500 Da to retain unreacted precursors while allowing smaller impurities (e.g., salts) to pass .
  • Electrodialysis : Separate charged byproducts (e.g., HCl from Boc deprotection) under an electric field, enhancing yield without chromatography .

Q. What safety protocols are critical when handling this compound in large-scale syntheses?

  • Ventilation : Use fume hoods with >100 ft/min face velocity to mitigate exposure to volatile intermediates (e.g., methylating agents) .
  • Waste management : Quench reactive deuterated byproducts (e.g., CD3-OH) with aqueous bicarbonate before disposal .

Methodological Considerations

Q. How do researchers design experiments to study the compound’s role in polymer-supported catalysis?

  • Immobilization : Covalently link the aminoethyl group to polystyrene resins via Mitsunobu or EDC/NHS coupling. Monitor loading efficiency through elemental analysis or gravimetry .
  • Activity assays : Compare turnover frequencies (TOF) between homogeneous and heterogeneous systems using kinetic profiling .

Q. What statistical approaches are recommended for optimizing the compound’s use in multi-step organic syntheses?

  • Response Surface Methodology (RSM) : Model interactions between variables (e.g., reagent stoichiometry, reaction time) to maximize yield while minimizing isotopic dilution .
  • Taguchi methods : Prioritize robustness over absolute yield, focusing on factors with the highest signal-to-noise ratios (e.g., solvent choice > temperature) .

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